molecular formula C5H6BrCl2NS B6187711 1-(4-bromo-5-chlorothiophen-2-yl)methanamine hydrochloride CAS No. 2639442-11-6

1-(4-bromo-5-chlorothiophen-2-yl)methanamine hydrochloride

Cat. No.: B6187711
CAS No.: 2639442-11-6
M. Wt: 263
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H6BrCl2NS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine and chlorine substituents on the thiophene ring

Preparation Methods

The synthesis of 1-(4-bromo-5-chlorothiophen-2-yl)methanamine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of thiophene derivatives, followed by the introduction of the methanamine group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-(4-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the thiophene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thiophene ring.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or copper catalysts.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-(4-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-bromo-5-chlorothiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms on the thiophene ring can influence its binding affinity and reactivity with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(4-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

    (5-chlorothiophen-2-yl)methanamine hydrochloride: Lacks the bromine substituent, which may affect its chemical reactivity and biological activity.

    (4-bromo-2-thienyl)methanamine hydrochloride: Has a different substitution pattern on the thiophene ring, leading to variations in its properties.

    (5-bromo-2-thienyl)methanamine hydrochloride: Similar to the compound but with different positioning of the substituents.

Properties

CAS No.

2639442-11-6

Molecular Formula

C5H6BrCl2NS

Molecular Weight

263

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.